molecular formula C13H17N5O2 B2441900 N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propionamide CAS No. 1209363-99-4

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propionamide

Cat. No. B2441900
CAS RN: 1209363-99-4
M. Wt: 275.312
InChI Key: XEJWMYUTJYWHQE-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propionamide is a useful research compound. Its molecular formula is C13H17N5O2 and its molecular weight is 275.312. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

One study focused on synthesizing new thienopyrimidine derivatives, which showed pronounced antimicrobial activity. This research indicates the potential for developing antimicrobial agents based on the chemical structure of interest (Bhuiyan et al., 2006).

Another research avenue explored the synthesis of novel pyrazolopyrimidines derivatives with notable anticancer and anti-5-lipoxygenase agents, highlighting the compound's utility in creating potent anticancer drugs (Rahmouni et al., 2016).

Histamine H2-Receptor Antagonists

The compound has also been investigated for its utility in designing competitive histamine H2-receptor antagonists, contributing to drug design for gastric acid antisecretory activity (Lipinski et al., 1985).

Antitumor and Antimicrobial Activities

Research on enaminones as building blocks for the synthesis of substituted pyrazoles has revealed antitumor and antimicrobial activities, indicating the potential for therapeutic applications (Riyadh, 2011).

Herbicidal Activity

Another study synthesized N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides, demonstrating moderate to excellent herbicidal activity against specific weeds, suggesting applications in agriculture (杨子辉 et al., 2017).

Dye Synthesis for Textile Applications

The compound has also been utilized in the synthesis of disperse and cationic dyes for textile applications, showcasing its versatility in chemical synthesis for industrial uses (Barni et al., 1985).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been known to target various receptors and enzymes in the body . The role of these targets can vary widely, from modulating immune response to regulating cellular functions.

Mode of Action

This can result in changes in cellular functions and processes .

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in metabolic processes, it could alter these pathways and their downstream effects . .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of the compound’s action can vary widely, depending on its targets and mode of action. It could potentially modulate immune response, regulate cellular functions, or even inhibit the growth of certain cells . .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s action can also be influenced by the physiological environment within the body, such as the presence of other molecules or cells, and the state of the immune system.

properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-3-11(19)15-8-9-18-13(20)17(2)12(16-18)10-6-4-5-7-14-10/h4-7H,3,8-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJWMYUTJYWHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.